molecular formula C8H8N2O B068310 7-Methoxy-1H-pyrrolo[2,3-C]pyridine CAS No. 160590-40-9

7-Methoxy-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B068310
CAS No.: 160590-40-9
M. Wt: 148.16 g/mol
InChI Key: RHEGHTSBMVYYAM-UHFFFAOYSA-N
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Description

7-Methoxy-1H-pyrrolo[2,3-C]pyridine is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • C-Met Inhibitors : A study designed and synthesized novel 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors, showing potential in cancer therapy (Liu et al., 2016).

  • Rhodium-Catalyzed Asymmetric Addition : Another research focused on the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones, producing new derivatives of this compound (Croix et al., 2015).

  • Thalidomide Derivatives Synthesis : A series of thalidomide derivatives named 3-methoxy-6-substituted 5,6-dihydropyrrolo(3,4-b)pyridin-7-ones were synthesized, with potential applications in cancer treatment (孙广龙 et al., 2014).

  • Regioselective Functionalization : Research on selective functionalization at the 6-position of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) was achieved through Reissert-Henze type reaction (Minakata et al., 1992).

  • Synthesis of Fused Tricyclic Derivatives : A study reported the synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones by reacting 7-hydroxy derivatives with nucleophiles (Goto et al., 1991).

  • Fungicidal Activity Correlation : A study synthesized 3- and 6-substituted 1H-pyrrolo[2,3-b]pyridine derivatives and found a relationship between their fungicidal activity and their calculated ionization potentials (Minakata et al., 1997).

  • Synthesis of Linear Pyrroloquinolines : The potential of using 2,3-dimethyl-7-methoxy-6-aminoindole for producing pyrroloquinolines was explored, demonstrating the activation for the closure of the pyridine ring (Yamashkin et al., 1997).

  • Synthesis of Pyrrolylpyridines : A novel synthesis method for pyrrolylpyridines from alkynes and isothiocyanates was developed, showing potential in medicinal and materials science applications (Nedolya et al., 2015).

Future Directions

The future directions for “7-Methoxy-1H-pyrrolo[2,3-C]pyridine” and its derivatives could involve further exploration of their potential biological activities and applications in medicinal chemistry . This includes the development of new compounds containing this scaffold due to its broad spectrum of pharmacological properties .

Mechanism of Action

Target of Action

The primary target of 7-Methoxy-1H-pyrrolo[2,3-C]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFR an attractive target for cancer therapy .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits FGFR, thereby preventing these downstream effects .

Biochemical Pathways

The inhibition of FGFR by this compound affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFR, this compound disrupts these pathways, potentially leading to the inhibition of tumor growth .

Pharmacokinetics

The compound’s molecular weight is 22023 , which suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that this compound could have potential as a therapeutic agent in cancer treatment .

Action Environment

For instance, the storage temperature for this compound is recommended to be between 0-5°C , suggesting that temperature could affect its stability.

Properties

IUPAC Name

7-methoxy-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-7-6(2-4-9-7)3-5-10-8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEGHTSBMVYYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452453
Record name 7-METHOXY-1H-PYRROLO[2,3-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160590-40-9
Record name 7-METHOXY-1H-PYRROLO[2,3-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-6-azaindole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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